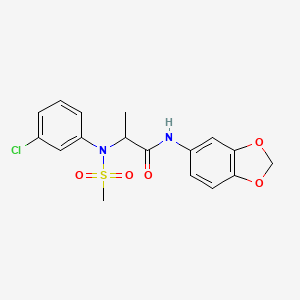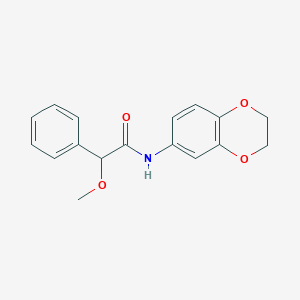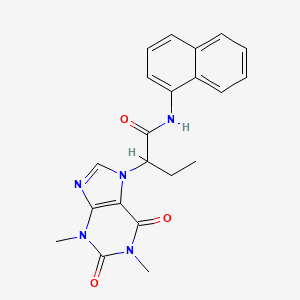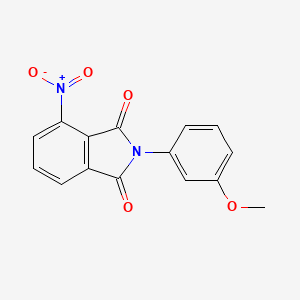![molecular formula C15H21ClN2O5S B12478372 3-chloro-N-(2-methoxyethyl)-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B12478372.png)
3-chloro-N-(2-methoxyethyl)-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-methoxyethyl)-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a methoxyethyl group, and a pyrrolidinyl ethoxy group attached to a benzenesulfonamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methoxyethyl)-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable benzene derivative to introduce a nitro group.
Reduction: Reduction of the nitro group to an amine.
Sulfonation: Introduction of the sulfonamide group through sulfonation.
Substitution: Substitution reactions to introduce the chloro, methoxyethyl, and pyrrolidinyl ethoxy groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-(2-methoxyethyl)-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro group.
Applications De Recherche Scientifique
3-chloro-N-(2-methoxyethyl)-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2-methoxyethyl)-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-N-(2-methoxyethyl)benzenesulfonamide: Lacks the pyrrolidinyl ethoxy group.
3-chloro-N-(2-ethoxyethyl)-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide: Has an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
3-chloro-N-(2-methoxyethyl)-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C15H21ClN2O5S |
|---|---|
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
3-chloro-N-(2-methoxyethyl)-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide |
InChI |
InChI=1S/C15H21ClN2O5S/c1-22-9-6-17-24(20,21)12-4-5-14(13(16)10-12)23-11-15(19)18-7-2-3-8-18/h4-5,10,17H,2-3,6-9,11H2,1H3 |
Clé InChI |
SAZHQRGWUOCBKM-UHFFFAOYSA-N |
SMILES canonique |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide](/img/structure/B12478291.png)
![4-Chloro-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12478312.png)

![3-[(2,6-Diethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12478324.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine](/img/structure/B12478332.png)
![1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12478346.png)

![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B12478354.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B12478355.png)

![2-(2-{5-[5-(Cyclopropylsulfamoyl)furan-2-yl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide](/img/structure/B12478370.png)

![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine](/img/structure/B12478382.png)
![2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12478389.png)
